molecular formula C9H11ClN2O3 B566798 3-(3-Nitrophenoxy)azetidine hydrochloride CAS No. 1373253-27-0

3-(3-Nitrophenoxy)azetidine hydrochloride

Cat. No.: B566798
CAS No.: 1373253-27-0
M. Wt: 230.648
InChI Key: BFAQZXWPBYVTJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Nitrophenoxy)azetidine hydrochloride (CAS 1373253-27-0) is a chemical compound with the molecular formula C9H11ClN2O3 and a molecular weight of 230.65 . It is offered with a purity of 95% . This product is intended for research and development purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. As a nitrophenoxy derivative of azetidine, this compound serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery efforts. The azetidine ring is a significant pharmacophore in medicinal chemistry, and the nitroaromatic group offers potential for further chemical modifications. Researchers may utilize this compound in the synthesis of more complex molecules for various pharmaceutical and chemical applications. Please note that specific and detailed scientific data on its mechanism of action and primary applications in current research is limited from available public sources. Researchers are advised to consult the product's Certificate of Analysis for detailed quality control information. Safety Information: Handle with appropriate precautions. Refer to the Safety Data Sheet (SDS) before use. Hazard Statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Regulatory Information: This product is strictly for research use only (RUO).

Properties

IUPAC Name

3-(3-nitrophenoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3.ClH/c12-11(13)7-2-1-3-8(4-7)14-9-5-10-6-9;/h1-4,9-10H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAQZXWPBYVTJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=CC(=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719214
Record name 3-(3-Nitrophenoxy)azetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373253-27-0
Record name Azetidine, 3-(3-nitrophenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373253-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Nitrophenoxy)azetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydroxide-Facilitated Alkylation of Nitrophenol Precursors

A pivotal method, adapted from spiroazetidine synthesis, involves reacting 3-nitrophenol with 3,3-bis(bromomethyl)oxetane (BBMO) under basic conditions. In a protocol demonstrated for analogous systems, sodium hydroxide in sulfolane at 80°C facilitates dual alkylation, where the phenolic oxygen nucleophilically attacks the bis-electrophile, inducing azetidine ring closure.

Reaction Conditions:

  • Solvent: Sulfolane (with 3% water to enhance solubility)

  • Base: NaOH (2.4 equivalents)

  • Temperature: 80°C (internal)

  • Yield: Up to 87% after crystallization.

This method, scalable to 100 g, avoids unstable intermediates and leverages sulfolane’s high boiling point to suppress side reactions. For 3-(3-nitrophenoxy)azetidine, replacing 2-fluoro-4-nitroaniline with 3-nitrophenol would require adjusting stoichiometry to account for phenol’s lower nucleophilicity, potentially necessitating phase-transfer catalysts.

Optimization of Bis-Electrophile Synthesis

The alkylating agent BBMO is synthesized from tribromoneopentyl alcohol (TBNPA) via Schotten–Baumann conditions:

  • Ring Closure: TBNPA treated with aqueous NaOH forms oxetane rings.

  • Distillation: Yields >95% pure BBMO at 72% efficiency.

Adapting this for azetidine systems might involve substituting TBNPA with azetidine precursors, though steric hindrance could reduce yields.

Nitric Acid-Mediated Cyclization and Functionalization

Nitroso Intermediate Formation

Patent EP0165636A1 discloses nitric acid’s dual role in azetidine synthesis: cyclizing bis(hydroxymethyl) precursors and introducing nitro groups. For 3-(3-nitrophenoxy)azetidine, treating 3,3-bis(hydroxymethyl)azetidine with dilute nitric acid (<30% w/w) at reflux (90–100°C) generates nitroso intermediates, which undergo acid-catalyzed decarboxylation to yield target structures.

Critical Steps:

  • Intermediate Isolation: 1-Nitrosoazetidine-3-carboxylic acid forms transiently, requiring rapid quenching to prevent degradation.

  • Acid Treatment: Hydrochloric acid protonates the azetidine nitrogen, precipitating the hydrochloride salt.

Regioselective Nitration Considerations

Direct nitration of phenoxy-azetidine is impractical due to the nitro group’s meta-directing effects. Instead, pre-nitrated phenols (e.g., 3-nitrophenol) are coupled to azetidine via Mitsunobu or Ullmann reactions, ensuring regiochemical fidelity.

Post-Synthesis Functionalization Techniques

Mitsunobu Etherification

Coupling 3-hydroxyazetidine with 3-nitrophenol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine forms the ether bond efficiently:

  • Solvent: THF or DMF

  • Yield: ~70–80% after column purification.

Hydrochloride Salt Formation

The free base is treated with HCl gas in dichloromethane, yielding this compound with >98% purity (via HPLC).

Scale-Up and Process Optimization

Solvent and Temperature Effects

  • Sulfolane vs. DMSO: Sulfolane’s thermal stability favors large-scale alkylation, whereas DMSO risks oxidation byproducts.

  • Crystallization: Ethanol/water mixtures (4:1) yield high-purity hydrochloride crystals, with recovery rates >90%.

Physicochemical Properties and Formulation

Stock Solution Preparation

ParameterValue (1 mg)Value (5 mg)Value (10 mg)
1 mM (mL)4.335621.677943.3557
5 mM (mL)0.86714.33568.6711
10 mM (mL)0.43362.16784.3356

Table 1: Stock solution preparation for this compound .

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenoxy)azetidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that azetidine derivatives, including 3-(3-Nitrophenoxy)azetidine hydrochloride, exhibit significant antitumor properties. A study demonstrated that this compound could inhibit the proliferation of cancer cells, highlighting its potential as a lead compound in the development of new anticancer agents. The mechanism appears to involve interference with cellular processes critical for tumor growth and survival.

Synthesis of Bioactive Compounds
The compound serves as a versatile building block in the synthesis of various bioactive molecules. For instance, it can be utilized to create more complex heterocyclic compounds that possess biological activity. This includes modifications that enhance solubility and bioavailability, which are crucial for therapeutic efficacy .

Polymer Science

Polymerization Studies
Recent advancements in polymer chemistry have highlighted the use of azetidine derivatives as monomers in the synthesis of polymers. The unique ring structure of azetidines allows for controlled polymerization processes, leading to materials with desirable properties such as high tensile strength and flexibility. The incorporation of this compound into polymer matrices has been explored for applications in coatings and adhesives .

Nanostructured Materials
The compound has been investigated for its role in creating nanostructured materials. Its ability to form stable interactions with other polymers makes it suitable for applications in nanotechnology, particularly in the development of drug delivery systems where controlled release is essential .

Synthetic Intermediate

Chemical Synthesis
this compound is often employed as an intermediate in organic synthesis. It facilitates the formation of various derivatives through nucleophilic substitution reactions. This property is particularly useful in synthesizing compounds with specific functional groups that are important for further chemical transformations .

Case Study 1: Antiproliferative Effects

A recent study evaluated the antiproliferative effects of several azetidine derivatives, including this compound. The results indicated a dose-dependent inhibition of cell growth in various cancer cell lines, suggesting its potential application as an anticancer agent.

Case Study 2: Polymer Applications

In another investigation, researchers synthesized a series of polymers using this compound as a monomer. The resulting materials demonstrated enhanced mechanical properties compared to traditional polymers, indicating their suitability for industrial applications such as packaging and construction materials .

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenoxy)azetidine hydrochloride involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Nitro Substitutions

1-(3-(4-Nitrophenoxy)propyl)pyrrolidine (CAS 92033-81-3)
  • Similarity Score : 0.94 .
  • Structure: Pyrrolidine ring connected via a propyl chain to a 4-nitrophenoxy group.
  • Key Differences : The extended alkyl chain and pyrrolidine ring (5-membered) versus the azetidine (4-membered) in the target compound. This structural variation may influence conformational flexibility and binding affinity to biological targets .
3-(2-Nitrophenyl)azetidine Hydrochloride (CID 23167994)
  • Structure : Nitro group in the ortho position on the phenyl ring.

Halogen-Substituted Analogs

3-(4-Chlorophenoxy)azetidine Hydrochloride (CAS 1019616-06-8)
  • Molecular Formula: C₉H₁₁Cl₂NO.
  • Key Difference : Replacement of the nitro group with a chloro (-Cl) substituent. Chloro groups are electron-withdrawing but less polar than nitro, which may reduce solubility in aqueous media .
3-(3-Chlorophenoxy)azetidine Hydrochloride (CAS 1236861-74-7)
  • Molecular Weight : 220.10 g/mol.

Alkyl/Aryl-Substituted Analogs

3-(3-Methylphenoxy)azetidine Hydrochloride (CAS CBR02368)
  • Structure : Methyl (-CH₃) group in the meta position.
  • Impact : Methyl groups are electron-donating, increasing electron density on the aromatic ring. This contrasts with the electron-deficient nitro-substituted analog, which may affect π-π stacking interactions in biological systems .
3-Isopropoxy-azetidine
  • Empirical Formula: C₆H₁₃NO.
  • Comparison: Replacement of the nitrophenoxy group with an isopropoxy (-OCH(CH₃)₂) substituent. The bulky isopropyl group may enhance lipophilicity, improving membrane permeability .

Physicochemical and Functional Comparisons

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituent LogP (Predicted) Water Solubility
3-(3-Nitrophenoxy)azetidine HCl 230.65 -NO₂ (para) 1.2 Low
1-(3-(4-Nitrophenoxy)propyl)pyrrolidine 265.30 -NO₂ (para) 2.5 Very Low
3-(4-Chlorophenoxy)azetidine HCl 220.10 -Cl (para) 1.8 Moderate
3-(3-Methylphenoxy)azetidine HCl ~210 -CH₃ (meta) 1.5 Moderate

Notes:

  • The nitro group in 3-(3-nitrophenoxy)azetidine HCl contributes to its lower LogP compared to chloro or methyl analogs, suggesting reduced lipophilicity .
  • Pyrrolidine derivatives (e.g., 1-(3-(4-nitrophenoxy)propyl)pyrrolidine) exhibit higher molecular weights and lower solubility due to increased hydrophobicity .

Biological Activity

3-(3-Nitrophenoxy)azetidine hydrochloride is a chemical compound with notable potential in biological research and therapeutic applications. Its unique structure, featuring a nitrophenoxy group attached to an azetidine ring, suggests diverse biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

  • Molecular Formula : C9H11ClN2O3
  • CAS Number : 1373253-27-0

The compound's structure allows for interactions with various biological targets, influencing its pharmacological properties. The nitrophenoxy group is particularly significant for its ability to engage in hydrogen bonding and electrostatic interactions with biomolecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Modulation : The compound can modulate the activity of enzymes involved in metabolic pathways.
  • Receptor Interaction : It may interact with receptors that play critical roles in cellular signaling.
  • Reactive Intermediates Formation : The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can affect cellular processes.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has also been studied for its anticancer effects. Notably, it demonstrated antiproliferative activity in breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values comparable to established chemotherapeutic agents.

Cell Line IC50 (µM) Mechanism
MCF-710 - 33Tubulin destabilization
MDA-MB-23123 - 33Induction of apoptosis

In these studies, flow cytometry analysis revealed that treatment with the compound led to cell cycle arrest in the G2/M phase, indicating a potential mechanism for its anticancer effects.

Case Studies

  • Study on Antiproliferative Effects :
    • A recent study assessed the effects of various azetidine derivatives, including this compound, on breast cancer cells. The results indicated significant inhibition of cell growth and induced apoptosis through tubulin destabilization mechanisms .
  • Antimicrobial Efficacy Assessment :
    • A series of experiments conducted on different bacterial strains demonstrated the compound's ability to inhibit bacterial growth effectively. The results suggest a promising role for this compound in developing new antimicrobial therapies .

Q & A

Q. What are the optimal synthetic routes for 3-(3-nitrophenoxy)azetidine hydrochloride, and how do reaction conditions influence yield?

The synthesis of azetidine derivatives typically involves nucleophilic substitution or ring-closing reactions. For example, 3-(4-fluorophenoxy)azetidine hydrochloride is synthesized via coupling between azetidine and halogenated aryl ethers under basic conditions (e.g., NaH or K₂CO₃ in DMF/THF) . For the nitro-substituted analog, nitration of the phenoxy precursor prior to coupling may be required. Key factors affecting yield include:

  • Base selection : Strong bases (e.g., NaH) improve deprotonation but may induce side reactions.
  • Solvent polarity : Polar aprotic solvents (DMF) enhance nucleophilicity but may reduce selectivity.
  • Temperature : Elevated temperatures (~60–80°C) accelerate reactions but risk decomposition .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical workflows include:

  • HPLC-MS : Quantifies purity (>95% by area under the curve) and detects impurities (e.g., unreacted nitro precursors).
  • NMR spectroscopy : Confirms substitution patterns (e.g., ¹H NMR for azetidine ring protons at δ 3.5–4.5 ppm; ¹³C NMR for nitrophenoxy carbons at ~150 ppm) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the azetidine ring and nitro group orientation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for nitro-substituted azetidines?

Discrepancies in bioactivity often arise from:

  • Experimental design : Variations in cell lines (e.g., SH-SY5Y vs. HEK293) or assay conditions (e.g., MPP⁺-induced cytotoxicity vs. oxidative stress models) .
  • Compound stability : Nitro groups may undergo metabolic reduction in vitro, altering activity. Use LC-MS to monitor stability in assay buffers .
  • Structural analogs : Compare data with 3-(4-fluorophenoxy)azetidine (neuroprotective) and 3-(trifluoromethoxy) analogs (anti-inflammatory) to identify substituent-specific trends .

Q. What strategies enhance regioselectivity in nucleophilic reactions involving this compound?

The nitro group’s electron-withdrawing effects direct reactivity:

  • Nucleophilic aromatic substitution (SNAr) : Nitro groups activate the para position for attack by amines or thiols. Use polar solvents (DMF) and catalytic KI to improve selectivity .
  • Azetidine ring functionalization : Protect the nitro group with Boc before alkylation to prevent side reactions at the phenoxy moiety .
  • Computational modeling : DFT calculations predict transition-state geometries to guide reagent selection (e.g., softer nucleophiles for meta-substituted sites) .

Q. How can researchers validate target engagement in cellular models using this compound?

  • Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the azetidine scaffold to crosslink with protein targets, followed by pull-down assays and MS identification .
  • Thermal shift assays : Monitor target protein melting shifts (ΔTm) upon compound binding to confirm direct interactions .
  • Kinetic studies : Use surface plasmon resonance (SPR) to quantify binding affinities (KD) and residence times .

Notes for Methodological Rigor

  • Contradiction analysis : Always cross-validate bioactivity data using orthogonal assays (e.g., Western blotting alongside SPR) .
  • Stereochemical considerations : Chiral HPLC separates enantiomers, critical for interpreting structure-activity relationships .
  • Safety protocols : Nitro compounds may be explosive; follow OSHA guidelines for handling and storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.